molecular formula C19H18N2O2 B5796282 (4Z)-1-phenyl-4-[4-(propan-2-yl)benzylidene]pyrazolidine-3,5-dione

(4Z)-1-phenyl-4-[4-(propan-2-yl)benzylidene]pyrazolidine-3,5-dione

Cat. No.: B5796282
M. Wt: 306.4 g/mol
InChI Key: SPVMHSLIEHEIJS-ATVHPVEESA-N
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Description

(4Z)-1-phenyl-4-[4-(propan-2-yl)benzylidene]pyrazolidine-3,5-dione is a chemical compound with a unique structure that includes a pyrazolidine-3,5-dione core and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-1-phenyl-4-[4-(propan-2-yl)benzylidene]pyrazolidine-3,5-dione typically involves the condensation of 1-phenylpyrazolidine-3,5-dione with 4-(propan-2-yl)benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4Z)-1-phenyl-4-[4-(propan-2-yl)benzylidene]pyrazolidine-3,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl and benzylidene groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(4Z)-1-phenyl-4-[4-(propan-2-yl)benzylidene]pyrazolidine-3,5-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-phenylpyrazolidine-3,5-dione
  • 4-(propan-2-yl)benzaldehyde
  • Dichloroaniline

Uniqueness

(4Z)-1-phenyl-4-[4-(propan-2-yl)benzylidene]pyrazolidine-3,5-dione is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

(4Z)-1-phenyl-4-[(4-propan-2-ylphenyl)methylidene]pyrazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c1-13(2)15-10-8-14(9-11-15)12-17-18(22)20-21(19(17)23)16-6-4-3-5-7-16/h3-13H,1-2H3,(H,20,22)/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPVMHSLIEHEIJS-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=C2C(=O)NN(C2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C\2/C(=O)NN(C2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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